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Compound of Interest

Compound Name: WZ4141R

Cat. No.: B2994078 Get Quote

Introduction

WZ4002 is a potent, irreversible, and mutant-selective inhibitor of EGFR. It was designed to

overcome the resistance to first and second-generation EGFR TKIs, which is often mediated by

the T790M "gatekeeper" mutation in the EGFR kinase domain. WZ4002 covalently modifies a

cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of

the receptor's activity. Its high selectivity for mutant forms of EGFR over the wild-type (WT)

receptor minimizes the toxicities associated with non-selective EGFR inhibition. These

characteristics make WZ4002 an invaluable tool for researchers and drug development

professionals in oncology.

Mechanism of Action

WZ4002 exerts its therapeutic effects by inhibiting the autophosphorylation of EGFR, which in

turn blocks the activation of downstream signaling pathways crucial for tumor cell proliferation

and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways. By selectively targeting

EGFR mutants, including those with the T790M resistance mutation, WZ4002 effectively

induces apoptosis and inhibits the growth of resistant cancer cells.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data for WZ4002 from preclinical studies.

Table 1: In Vitro Activity of WZ4002
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Parameter Cell Line EGFR Genotype Value (nM)

IC50 Ba/F3 L858R 2

Ba/F3 L858R/T790M 8

Ba/F3 E746_A750 del 3

Ba/F3
E746_A750

del/T790M
2

H1975 L858R/T790M 47

PC9GR4
del

E746_A750/T790M
6

Table 2: In Vivo Efficacy and Pharmacokinetics of WZ4002 in Mouse Models

Parameter Animal Model Tumor Model Value

Tumor Growth

Inhibition
Mouse

EGFR L858R/T790M

Xenograft

Significant tumor

regression

Cmax (Plasma

Concentration)
Mouse N/A 429 ng/mL

Half-life (t1/2) Mouse N/A 2.5 hours

Oral Bioavailability Mouse N/A 24%

Experimental Protocols
Synthesis of WZ4002

While a detailed, step-by-step synthesis protocol for WZ4002 is not readily available in the

public domain, the general synthesis involves a multi-step chemical process.[1] The synthesis

of WZ4002 analogs has been described, providing a likely synthetic strategy.[2][3][4]

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of WZ4002 on cancer cell lines.
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Materials:

NSCLC cell lines (e.g., H1975, PC9)

WZ4002

DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Treat the cells with various concentrations of WZ4002 (e.g., 0-10 µM) and a vehicle control

(DMSO) for 72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of

WZ4002 concentration.

Protocol 2: Western Blot Analysis of EGFR Pathway

This protocol is used to assess the effect of WZ4002 on the phosphorylation of EGFR and

downstream signaling proteins.
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Materials:

NSCLC cell lines

WZ4002

Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK,

and a loading control like anti-β-actin)

HRP-conjugated secondary antibodies

SDS-PAGE gels

PVDF membranes

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Plate cells and treat with WZ4002 at various concentrations for a specified time (e.g., 2-24

hours).

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions

for primary antibodies are typically 1:1000.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

(typically diluted 1:2000 to 1:5000) for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an ECL detection reagent and

an imaging system.

Protocol 3: In Vivo Xenograft Studies

This protocol describes the evaluation of WZ4002's anti-tumor efficacy in a mouse xenograft

model.

Materials:

Immunocompromised mice (e.g., nude mice)

NSCLC cells (e.g., H1975)

WZ4002 formulated for oral administration

Calipers for tumor measurement

Procedure:

Subcutaneously inject NSCLC cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer WZ4002 orally at a specified dose (e.g., 25-50 mg/kg) daily.

Measure the tumor volume with calipers every 2-3 days.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting, immunohistochemistry).

Calculate tumor growth inhibition.

Visualizations
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Caption: EGFR Signaling Pathway Inhibition by WZ4002.
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Caption: Preclinical Evaluation Workflow for WZ4002.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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